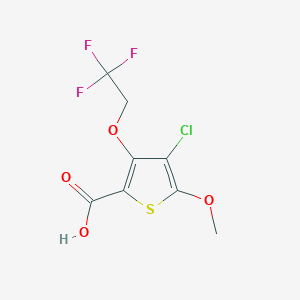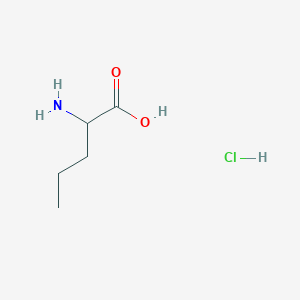
2-(2,2,3,3-Tetrafluoropropoxy)ethan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2,2,3,3-Tetrafluoropropoxy)ethan-1-amine is a chemical compound known for its unique properties and reactivity. It is often used in various scientific research applications due to its versatility and potential in different fields .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,2,3,3-Tetrafluoropropoxy)ethan-1-amine typically involves the reaction of 2,2,3,3-tetrafluoropropanol with ethylene oxide, followed by amination. The reaction conditions often require controlled temperatures and the presence of catalysts to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. The use of advanced reactors and continuous flow systems can enhance the production rate and quality of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
2-(2,2,3,3-Tetrafluoropropoxy)ethan-1-amine undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but generally involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may produce oxides, while substitution reactions can yield various substituted derivatives .
Applications De Recherche Scientifique
2-(2,2,3,3-Tetrafluoropropoxy)ethan-1-amine finds applications in several scientific research fields:
Chemistry: It is used as a building block in organic synthesis and the development of new materials.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research explores its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals and advanced materials.
Mécanisme D'action
The mechanism of action of 2-(2,2,3,3-Tetrafluoropropoxy)ethan-1-amine involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
Some compounds similar to 2-(2,2,3,3-Tetrafluoropropoxy)ethan-1-amine include:
- 2-(2,2,3,3-Tetrafluoropropoxy)ethanol
- 2-(2,2,3,3-Tetrafluoropropoxy)ethanoic acid
- 2-(2,2,3,3-Tetrafluoropropoxy)ethan-1-ol
Uniqueness
What sets this compound apart is its unique combination of fluorinated and amine functional groups. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .
Propriétés
Formule moléculaire |
C5H9F4NO |
|---|---|
Poids moléculaire |
175.12 g/mol |
Nom IUPAC |
2-(2,2,3,3-tetrafluoropropoxy)ethanamine |
InChI |
InChI=1S/C5H9F4NO/c6-4(7)5(8,9)3-11-2-1-10/h4H,1-3,10H2 |
Clé InChI |
CKFWNSPHTUEFTF-UHFFFAOYSA-N |
SMILES canonique |
C(COCC(C(F)F)(F)F)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[2-(4-Amino-2-bromo-phenoxy)-ethyl]-carbamic acid tert-butyl ester](/img/structure/B15089814.png)


![Oxirane,2-[8-(trimethoxysilyl)octyl]-](/img/structure/B15089828.png)

![2a,4a,6a,8a-Tetraazacyclopent[fg]acenaphthylene, decahydro-Phosphoric acid](/img/structure/B15089840.png)
![1-[4-(1H-Pyrazol-4-YL)phenyl]-ethanone](/img/structure/B15089854.png)






